N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE
Description
N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of carboxamides This compound is characterized by its unique structure, which includes a methoxyphenyl group, a cyclopenta[b]pyridine core, and a carboxamide functional group
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-12-6-3-5-11(9-12)17-15(19)13-8-10-4-2-7-14(10)18-16(13)20/h3,5-6,8-9H,2,4,7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLPOVAGDPJFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[b]pyridine structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic substitution reactions, often using methoxybenzene derivatives as starting materials.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[b]pyridine core, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antiviral activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share a similar carboxamide functional group and have been studied for their enzyme inhibitory properties.
Pyridine-3-carboxamides: These compounds also contain a carboxamide group and are known for their biological activities, including anticancer and antiviral effects.
Uniqueness
N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of a methoxyphenyl group, a cyclopenta[b]pyridine core, and a carboxamide functional group
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
